Taccalonolide A Retains Cytotoxic Activity in Pgp-Overexpressing Multidrug-Resistant Cells Unlike Paclitaxel
Taccalonolide A demonstrates retained cytotoxic efficacy against the multidrug-resistant SKVLB-1 cell line (Pgp-overexpressing), whereas paclitaxel loses activity in this same resistance model [1]. In drug-sensitive SK-OV-3 ovarian cancer cells overexpressing Pgp and MRP7, taccalonolide A exhibits an IC50 of 622 nM [2].
| Evidence Dimension | Cytotoxic potency in Pgp-overexpressing multidrug-resistant cells |
|---|---|
| Target Compound Data | Effective against SKVLB-1 cells (Pgp-overexpressing); IC50 = 622 nM in SK-OV-3 cells (Pgp/MRP7-overexpressing) |
| Comparator Or Baseline | Paclitaxel: ineffective against SKVLB-1 due to Pgp-mediated efflux; IC50 = 1.0 nM in HeLa cells (sensitive) |
| Quantified Difference | Taccalonolide A circumvents Pgp-mediated resistance while paclitaxel is a Pgp substrate subject to efflux; taccalonolide A IC50 in SK-OV-3 is 622-fold higher than paclitaxel in HeLa but paclitaxel activity is abrogated in resistant lines |
| Conditions | SK-OV-3 ovarian cancer cells (Pgp/MRP7-overexpressing); SKVLB-1 multidrug-resistant cells; HeLa cells via SRB assay |
Why This Matters
This evidence supports procurement of taccalonolide A for studies specifically requiring a microtubule stabilizer that retains activity in Pgp/MRP7-mediated multidrug resistance contexts where taxanes fail.
- [1] US Patent 6,878,699. Taccalonolide microtubule stabilizing agents. Filed May 18, 2000, and issued April 12, 2005. View Source
- [2] Risinger AL, Jackson EM, Polin LA, et al. The taccalonolides: microtubule stabilizers that circumvent clinically relevant taxane resistance mechanisms. Cancer Res. 2008;68(21):8881-8888. View Source
